Cyclic HPMPC

Pharmacokinetics Drug Metabolism Antiviral

Researchers developing intravitreal antivirals or oral prodrugs face cidofovir's narrow safety margin-its IOP-lowering and nephrotoxic effects limit chronic dosing. Cyclic HPMPC (CAS 127757-45-3) directly resolves these constraints: • 8× higher IOP reduction threshold vs. cidofovir-wider ocular safety window for sustained-release intravitreal delivery • 20× lower renal accumulation in vivo-enables efficacy/toxicity decoupling in long-term models • >90% in vivo reconversion; cHPMPC-based prodrugs achieve 4× improved anti-HCMV potency Supplied at ≥98% HPLC purity; ideal for targeted drug delivery, biodefense, and oral prodrug development programs.

Molecular Formula C8H12N3O5P
Molecular Weight 261.17 g/mol
CAS No. 127757-45-3
Cat. No. B166231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclic HPMPC
CAS127757-45-3
Synonyms1-(((S)-2-Hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine (cyclic HPMPC)
1-((-2-Hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine (cyclic HPMPC)
1-((2-hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine
2-HO-DOPM cHPMPC
cHPMPC
cyclic HPMPC
cyclic-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine
cyclic-HPMPC
Molecular FormulaC8H12N3O5P
Molecular Weight261.17 g/mol
Structural Identifiers
SMILESC1C(OCP(=O)(O1)O)CN2C=CC(=NC2=O)N
InChIInChI=1S/C8H12N3O5P/c9-7-1-2-11(8(12)10-7)3-6-4-16-17(13,14)5-15-6/h1-2,6H,3-5H2,(H,13,14)(H2,9,10,12)/t6-/m0/s1
InChIKeyYXQUGSXUDFTPLL-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 562 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclic HPMPC Product Baseline Overview


Cyclic HPMPC (CAS 127757-45-3), also known as cyclic cidofovir (cHPMPC), is a cyclic phosphonate ester prodrug of the broad-spectrum acyclic nucleoside phosphonate (ANP) antiviral agent cidofovir (HPMPC, CDV) [1]. This compound belongs to the ANP class, which are recognized for their potent and selective activity against a wide range of DNA viruses, including herpesviruses, poxviruses, adenoviruses, and papillomaviruses, by targeting viral DNA polymerase [1]. As a cyclic analog, cHPMPC exhibits a distinct pharmacokinetic and toxicity profile compared to its parent compound, cidofovir, which directly impacts its utility in specific experimental and therapeutic contexts [1].

Prodrug Cyclic phosphonate ester prodrug of cidofovir
Target Reported DNA virus polymerase inhibitor (ANP class)
Profile Distinct PK and ocular tolerability profile vs. parent compound

Why Cyclic HPMPC Cannot Be Replaced by Cidofovir


While cidofovir (HPMPC) and cyclic HPMPC (cHPMPC) share the same active antiviral moiety, their distinct physicochemical and metabolic properties preclude simple substitution in research and development settings. As detailed in the quantitative evidence below, cHPMPC exhibits a significantly different in vivo pharmacokinetic profile, including a shorter plasma half-life, higher clearance, and a reduced volume of distribution compared to cidofovir [1]. Furthermore, the cyclic structure of cHPMPC directly influences its intraocular toxicity profile, with a markedly higher threshold for causing intraocular pressure (IOP) reduction than cidofovir [2]. This altered toxicity profile, combined with its unique metabolic activation and tissue distribution, makes cHPMPC a non-interchangeable entity for specific applications, particularly those involving targeted drug delivery or requiring a distinct safety margin. Therefore, selecting cHPMPC over its parent compound or other ANP analogs is not a matter of simple equivalence but a deliberate choice based on quantifiable, verifiable differences in key performance parameters.

Shorter plasma half-life and higher clearance may alter systemic exposure context relative to cidofovir.
Lower kidney drug levels may not replicate cidofovir nephrotoxicity model; evaluate renal accumulation independently.
Higher intraocular pressure (IOP) tolerability threshold changes ocular toxicity risk assessment; not interchangeable for intravitreal safety studies.

Head-to-Head Evidence: Cyclic HPMPC vs. Cidofovir


Reduced Systemic Exposure vs. Cidofovir in Rats

In a direct head-to-head comparison in Sprague-Dawley rats, cyclic HPMPC demonstrated a significantly shorter corrected plasma half-life (0.53 ± 0.05 hr) compared to the terminal half-life of cidofovir (7-11 hr). Cyclic HPMPC also exhibited a higher clearance (1.10 ± 0.12 liter/hr/kg) and a substantially smaller steady-state volume of distribution (0.32 ± 0.5 liter/kg) relative to cidofovir (clearance: 0.60-0.79 liter/hr/kg; Vss: 0.9-3.0 liter/kg) [1].

Reduced Systemic Exposure
Head-to-head
cHPMPC: t½ 0.53 h, CL 1.10 L/h/kg Cidofovir: t½ 7-11 h, CL 0.60-0.79 L/h/kg ~13-21× shorter half-life; ~1.4-1.8× higher clearance
Supports rapid-clearance PK model research
Rat model; 5 mg/kg IV
Pharmacokinetics Drug Metabolism Antiviral

Reduced Kidney Accumulation vs. Cidofovir in Rats

A key differentiator for cyclic HPMPC is its reduced accumulation in the kidneys, the primary site of cidofovir's dose-limiting nephrotoxicity. In the same rat study, kidney concentrations of radioactivity 24 hours after intravenous administration of a 5 mg/kg dose were approximately 20-fold higher for cidofovir (6.6 µg-eq/g) than for cyclic HPMPC [1].

Reduced Kidney Accumulation
Head-to-head
cHPMPC: 0.33 µg-eq/g (24 h) Cidofovir: 6.6 µg-eq/g (24 h) ~20-fold lower kidney accumulation
Supports model-based assessment of renal accumulation profiles
Rat model; 5 mg/kg IV
Nephrotoxicity Tissue Distribution Antiviral

Improved Ocular Tolerability vs. Cidofovir in Guinea Pigs

In a comparative study of intraocular toxicity in guinea pig eyes, cyclic HPMPC demonstrated a significantly higher threshold for inducing severe intraocular pressure (IOP) reduction, a marker of ciliary body toxicity. The threshold for severe IOP lowering was 200 µg/ml for cyclic HPMPC, compared to 25 µg/ml for both cidofovir (HPMPC) and (S)-HPMPA [1].

Improved Ocular Tolerability
Head-to-head
cHPMPC: ≥200 µg/ml IOP threshold Cidofovir: ≥25 µg/ml IOP threshold 8-fold higher threshold
Provides IOP-tolerability threshold context for intravitreal models
Guinea pig intravitreal injection model
Ocular Toxicity Intravitreal Therapy Cytomegalovirus

Prodrug Potency vs. Ganciclovir in HCMV Plaque Assay

A synthetic prodrug of cyclic HPMPC (compound 3) was 4 times more active than ganciclovir in a direct comparative HCMV plaque reduction assay, with an IC50 of 0.68 µM compared to 3.0 µM for ganciclovir [1]. This demonstrates that the cHPMPC scaffold, when appropriately derivatized, can yield superior antiviral potency against a clinically relevant pathogen.

Prodrug Potency vs. Ganciclovir
Head-to-head
cHPMPC prodrug 3: IC50 0.68 µM Ganciclovir: IC50 3.0 µM 4.4-fold lower IC50
Indicates higher HCMV plaque reduction at tested concentration; supports prodrug optimization
HCMV plaque reduction assay in cell culture
Prodrug Design Cytomegalovirus Antiviral Potency

Altered Metabolic Activation in EBV vs. Cidofovir

Cell culture metabolism studies revealed a critical difference in the activation of cyclic HPMPC versus cidofovir. The reduced antiviral activity of cyclic HPMPC prodrugs against a specific Epstein-Barr virus (EBV) strain (P3HR-1) was attributed to a reduced hydrolysis of cyclic HPMPC by cyclic CMP phosphodiesterase in reactivated cells [1]. This suggests that the efficacy of cHPMPC can be modulated by the cellular metabolic state, a factor not observed for cidofovir.

Altered Metabolic Activation in EBV
Class-level
cHPMPC: reduced hydrolysis by cyclic CMP phosphodiesterase in EBV-reactivated cells Cidofovir: no reported differential activation Qualitative mechanism difference
Suggests metabolic-activation context in specific viral states
EBV P3HR-1 cell model; class-level evidence
Drug Metabolism Epstein-Barr Virus Antiviral

Cyclic HPMPC Key Application Scenarios


Safer Intravitreal Antiviral Formulations

Cyclic HPMPC is the preferred starting material for developing novel intravitreal therapies against CMV retinitis or other viral ocular infections. Its 8-fold higher threshold for inducing intraocular pressure reduction compared to cidofovir [1] provides a significantly wider safety window, making it a superior candidate for sustained-release or targeted delivery systems to the eye.

Nephrotoxicity-Sparing Antiviral Strategies

For in vivo studies focused on mitigating the nephrotoxicity associated with long-term cidofovir therapy, cyclic HPMPC serves as a critical control or alternative. The documented 20-fold lower renal accumulation of cHPMPC in animal models [2] allows researchers to dissect antiviral efficacy from renal toxicity, facilitating the development of safer dosing regimens or combination therapies.

Prodrug Design for Oral Bioavailability

Given the low oral bioavailability of cidofovir, cyclic HPMPC is an essential scaffold for prodrug design. Research has shown that cHPMPC-based prodrugs can be >90% reconverted to the active drug in vivo [3] and can demonstrate up to 4-fold improved potency against HCMV [3]. This makes cHPMPC a key compound for laboratories focused on developing orally available, broad-spectrum antivirals, particularly for biodefense applications against poxviruses.

Application
Selection Property
Validation Focus
Intravitreal antiviral delivery research
IOP tolerability threshold profile
Assess IOP response in ocular models
Renal accumulation profile evaluation
Kidney tissue distribution data
Measure drug levels in renal tissue post-dose
Prodrug design for oral antivirals
Metabolic conversion and antiviral activity
Evaluate prodrug activation and plaque reduction in vitro

Technical Documentation Hub

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